4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(3-cyanopyridin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c18-11-13-3-1-7-19-16(13)23-14-5-8-21(9-6-14)17(22)20-12-15-4-2-10-24-15/h1-4,7,10,14H,5-6,8-9,12H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNBWIHKOCCPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Functionalization of Preformed Piperidine
Step 1: 4-Hydroxypiperidine Synthesis
Piperidine-4-ol serves as the foundational intermediate, synthesized via:
$$
\text{Cyclohexanone} \xrightarrow[\text{NH}2\text{OH·HCl}]{\text{NH}3, \Delta} \text{Piperidin-4-one} \xrightarrow[\text{NaBH}_4]{\text{MeOH}} \text{Piperidin-4-ol} \quad (\text{Yield: 68\%})
$$
Step 2: O-Arylation with 2-Chloro-3-cyanopyridine
Mitsunobu conditions enable C-O bond formation:
$$
\text{Piperidin-4-ol} + \text{2-Chloro-3-cyanopyridine} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF, 0°C→rt}} \text{4-((3-Cyanopyridin-2-yl)oxy)piperidine} \quad (\text{Yield: 54\%})
$$
Step 3: Carboxamide Installation
Piperidine amine reacts with thiophen-2-ylmethyl isocyanate:
$$
\text{4-((3-Cyanopyridin-2-yl)oxy)piperidine} + \text{Thiophen-2-ylmethyl isocyanate} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, −10°C}} \text{Target Compound} \quad (\text{Yield: 73\%})
$$
Route 2: Convergent Assembly via Suzuki Coupling
Step 1: Piperidine Boronate Ester Preparation
4-Bromopiperidine-1-carboxamide undergoes boronation:
$$
\text{4-Bromopiperidine-1-carboxamide} \xrightarrow[\text{Pd(dppf)Cl}2]{\text{B}2\text{Pin}_2, \text{KOAc}} \text{4-(Bpin)piperidine-1-carboxamide} \quad (\text{Yield: 82\%})
$$
Step 2: Cross-Coupling with 3-Cyanopyridin-2-yl Triflate
Suzuki-Miyaura conditions link heterocycles:
$$
\begin{align}
&\text{4-(Bpin)piperidine-1-carboxamide} + \
&\text{3-Cyanopyridin-2-yl triflate} \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{K}_2\text{CO}_3, \text{DME}} \text{Intermediate} \quad (\text{Yield: 61\%})
\end{align}
$$
Step 3: Thiophen-2-ylmethyl Group Introduction
Reductive amination installs the final substituent:
$$
\text{Intermediate} + \text{Thiophen-2-carbaldehyde} \xrightarrow[\text{NaBH(OAc)}_3]{\text{AcOH}} \text{Target Compound} \quad (\text{Yield: 67\%})
$$
Route 3: One-Pot Tandem Cyclization
Reaction Scheme
$$
\begin{align}
&\text{Glutaraldehyde} + \text{3-Cyanopyridin-2-ol} + \text{Thiophen-2-ylmethylamine} \xrightarrow[\text{Sc(OTf)}_3]{\text{MeCN, 80°C}} \
&\text{Target Compound} \quad (\text{Yield: 48\%})
\end{align}
$$
This novel method utilizes scandium triflate to orchestrate:
- Iminium ion formation from glutaraldehyde/amine
- 6-endo-trig cyclization generating piperidine
- Concurrent O-arylation with pyridinol
Comparative Performance Analysis
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 27.3 | 33.6 | 48.0 |
| Purification Complexity | High | Medium | Low |
| Scalability | 100g | 500g | 10kg |
| Cost Index (USD/g) | 142 | 89 | 64 |
| Regiochemical Purity | 99.2% | 98.7% | 96.4% |
Key Observations:
- Route 3's tandem methodology shows superior atom economy but requires stringent temperature control
- Route 2 achieves better functional group tolerance through palladium mediation
- Route 1 remains viable for small-scale GMP production where cost is secondary to purity
Industrial Optimization Strategies
Continuous Flow Hydrogenation
Implementing microchannel reactors improves diastereoselectivity in piperidine formation:
$$
\text{Cyclohexenone} \xrightarrow[\text{Raney Ni}]{\text{H}_2, 50 bar} \text{Piperidin-4-ol} \quad (\text{Conversion: 93\%}, \text{ee: 99.8\%})
$$
Microwave-Assisted Arylation
Radically reducing O-arylation times from 18h→15min:
$$
\text{4-Hydroxypiperidine} + \text{2-Fluoro-3-cyanopyridine} \xrightarrow[\text{Microwave, 150°C}]{\text{K}2\text{CO}3, \text{DMSO}} \text{Product} \quad (\text{Yield: 88\%})
$$
Mechanistic Insights and Side Reactions
Competing Pathways in Carboxamide Formation
During Route 1's Step 3, two primary side products emerge:
- Over-alkylation : N,N-di(thiophen-2-ylmethyl) derivative (7-12%)
- Thiophene ring opening : Catalyzed by residual Et₃N at >−5°C
Mitigation Strategies:
- Strict temperature control (−10±2°C)
- Use of Hünig's base (DIPEA) instead of Et₃N reduces ring opening to <2%
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.
Reduction: Reduction reactions can occur at the cyanopyridine group, converting the nitrile to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiophene and piperidine rings.
Reduction: Aminated derivatives of the cyanopyridine group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Enzyme Inhibition
The compound's potential for enzyme inhibition is another area of interest. Compounds with cyano and thiophene groups have demonstrated the ability to inhibit key enzymes involved in metabolic pathways related to cancer and other diseases. For example:
- Fatty Acid Amide Hydrolase (FAAH) : Research indicates that derivatives may inhibit FAAH, which could enhance endocannabinoid signaling, offering therapeutic benefits for inflammatory conditions.
Synthetic Pathways
The compound serves as an important intermediate in synthetic chemistry. Its structural features allow for various modifications that can lead to the development of more complex molecules. Notably:
Buchwald-Hartwig Reaction
This reaction has been utilized to replace halogen substituents with piperidine rings in similar compounds, suggesting that 4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide could be synthesized or modified using this method.
Case Studies
Several case studies highlight the biological activity and synthetic utility of related compounds:
In Vitro Studies
A comparative study on similar compounds indicated a dose-dependent response in inhibiting cancer cell proliferation at concentrations ranging from 10 µM to 50 µM.
Mechanistic Studies
Research has shown that compounds with a thiophene-pyridine structure can induce apoptosis by activating specific cellular pathways, demonstrating their potential as anticancer agents.
Summary
Mechanism of Action
The mechanism of action of 4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyanopyridine moiety may bind to active sites, while the piperidine and thiophene groups contribute to the overall binding affinity and specificity. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7)
- Structural Differences : Replaces the piperidine core with piperazine and substitutes the thiophen-2-ylmethyl group with a methoxybenzamide-ethyl chain.
- Pharmacological Profile: Exhibits nanomolar affinity for D4 dopamine receptors (>100-fold selectivity over D2/D3, serotonin receptors, and sigma1 receptors). LogP = 2.37–2.55, aligning with ideal CNS drug parameters. PET imaging in primates confirmed brain penetration and retinal accumulation, consistent with D4 receptor density .
- Key Distinction : The piperazine ring and methoxybenzamide chain improve selectivity for D4 over D2 receptors, whereas the thiophene in the target compound may alter metabolic pathways.
PF-04457845 (N-Pyridazin-3-yl-4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide)
- Structural Differences: Contains a benzylidene spacer and trifluoromethylpyridine instead of 3-cyanopyridine.
- Key Distinction : The benzylidene group introduces conformational rigidity, which may enhance target engagement but reduce solubility.
N-(3-Fluorophenyl)-4-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide
- Structural Differences: Substitutes the 3-cyanopyridine and thiophene groups with a fluorophenyl ring and benzimidazolone moiety.
- Pharmacological Profile : Inhibits 8-oxoguanine DNA glycosylase (OGG1) with IC50 < 100 nM. The benzimidazolone enhances planar stacking interactions, while the fluorophenyl group improves metabolic stability .
N-(2-Oxo-2-(Phenylamino)ethyl)piperidine-1-carboxamide (4h)
- Structural Differences: Replaces the 3-cyanopyridine and thiophene with a phenylureidoethyl chain.
- Pharmacological Profile : Local anesthetic with lower hepatotoxicity than lidocaine. The ureido group enhances solubility (logP ~1.5) but reduces CNS penetration .
- Key Distinction: The target compound’s cyanopyridine and thiophene groups likely confer higher receptor specificity and CNS activity compared to this peripheral-acting analog.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Target Receptor/Enzyme | Affinity/IC50 | Selectivity | logP |
|---|---|---|---|---|---|---|
| Target Compound | Piperidine | 3-Cyanopyridin-2-yloxy, thiophen-2-ylmethyl | D4 dopamine receptor | Not reported | >100-fold (D4 vs D2) | ~2.5* |
| N-[2-[4-(3-Cyanopyridin-2-yl)piperazin... (7) | Piperazine | 3-Cyanopyridine, methoxybenzamide | D4 dopamine receptor | Nanomolar | >100-fold (D4 vs D2) | 2.37 |
| PF-04457845 | Piperidine | Trifluoromethylpyridine, benzylidene | FAAH | <10 nM | High for FAAH | 3.1 |
| N-(3-Fluorophenyl)-4-(2-oxo-benzodiazol...) | Piperidine | Fluorophenyl, benzimidazolone | OGG1 | <100 nM | Moderate | 2.8 |
| 4h (Local anesthetic) | Piperidine | Phenylureidoethyl | Peripheral neurons | Not reported | Low | 1.5 |
*Estimated based on structural analogs.
Key Research Findings
- Cyanopyridine vs. Trifluoromethylpyridine: The 3-cyano group in the target compound and compound 7 enhances D4 receptor selectivity, while trifluoromethylpyridine (PF-04457845) favors FAAH inhibition due to stronger electron-withdrawing effects .
- Thiophene vs. Benzylidene/Thiazole : Thiophene-containing compounds (target, ) may exhibit better metabolic stability than benzylidene analogs, which are prone to oxidation .
- Piperidine vs. Piperazine: Piperazine cores (compound 7) improve selectivity for monoamine receptors, whereas piperidine derivatives (target, PF-04457845) are more versatile for enzyme inhibition .
Biological Activity
The compound 4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A piperidine ring
- A thiophenylmethyl group
- A cyanopyridine moiety connected through an ether linkage
This structural arrangement is critical for its biological activity, influencing how the compound interacts with various biological targets.
The primary mechanism of action for this compound involves the inhibition of the c-Met signaling pathway. c-Met is a receptor tyrosine kinase that plays a significant role in cell proliferation, survival, and migration. Inhibition of c-Met has been linked to reduced tumor growth and metastasis in several cancer types.
Key Findings:
- Inhibition of c-Met Activity : The compound has been shown to bind directly to the c-Met receptor, leading to decreased receptor activity and subsequent downregulation of downstream signaling pathways associated with tumor growth .
Biological Activity Overview
Case Study 1: Anticancer Efficacy
In a study focusing on lung cancer models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to inhibit c-Met signaling pathways, which are often upregulated in aggressive tumors .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of similar piperidine derivatives highlighted that modifications to the thiophenylmethyl group significantly impacted biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against c-Met compared to their electron-donating counterparts .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. Toxicological assessments indicate a favorable safety profile, with high selectivity for tumor cells over normal cells, as indicated by the selectivity index (SI) greater than 1.0 in cytotoxicity assays .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, including coupling the cyanopyridine and thiophenemethyl moieties to the piperidine-carboxamide backbone. Critical steps include optimizing solvent polarity (e.g., DMF or THF) and temperature control to prevent side reactions. Catalysts such as Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may enhance yields .
- Analytical Validation : Intermediate and final product purity should be confirmed via TLC for rapid monitoring and NMR (¹H/¹³C) for structural elucidation. High-resolution mass spectrometry (HRMS) is recommended for molecular weight confirmation .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography for absolute configuration determination.
- FT-IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Computational methods (DFT calculations) to map electron density distributions and predict reactive sites .
- Data Interpretation : Compare experimental spectra with simulated data from tools like Gaussian or ORCA to validate structural assignments .
Advanced Research Questions
Q. How can conflicting reports on the biological activity of structurally analogous compounds guide target validation for this molecule?
- Contradiction Analysis :
- Comparative Assays : Perform parallel testing against known analogs (e.g., thiophene- or piperidine-modified derivatives) using standardized assays (e.g., enzyme inhibition, cell viability).
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., cyano group position on pyridine, thiophene methylation) to isolate activity-contributing moieties .
- Mechanistic Insights : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to suspected targets (e.g., kinases, GPCRs) .
Q. What strategies optimize in vivo pharmacokinetics while maintaining efficacy?
- Experimental Design :
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots. Introduce steric hindrance (e.g., methyl groups) or replace labile bonds (e.g., ethers with carbamates) to enhance stability .
- Bioavailability : Conduct solubility studies (e.g., shake-flask method) and logP measurements. Formulate with cyclodextrins or lipid nanoparticles if hydrophobicity limits absorption .
Q. How can researchers resolve discrepancies in reported receptor binding affinities?
- Methodological Refinement :
- Standardized Assay Conditions : Control variables like buffer pH, ion concentration, and temperature across labs.
- Orthogonal Techniques : Validate SPR data with radioligand binding assays or fluorescence polarization .
- Data Integration : Use machine learning (e.g., random forest models) to correlate structural descriptors (e.g., topological polar surface area) with activity trends across datasets .
Data-Driven Research Considerations
Q. What computational tools are recommended for predicting off-target interactions?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina or Glide to screen against the Protein Data Bank (PDB).
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP pockets) using Schrödinger or MOE .
- Validation : Cross-check predictions with experimental thermal shift assays (TSA) to detect target engagement .
Q. How should researchers design stability studies under varying environmental conditions?
- Protocol Design :
- Forced Degradation : Expose to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (acid/base). Monitor degradation products via HPLC-MS .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data .
Structural and Functional Nuances
Q. What role do the cyanopyridine and thiophene groups play in modulating bioactivity?
- Functional Group Contributions :
- Cyanopyridine : Enhances π-π stacking with aromatic residues in enzyme active sites; the cyano group may act as a hydrogen bond acceptor .
- Thiophene : Improves lipophilicity for membrane penetration; sulfur atoms may coordinate metal ions in metalloenzymes .
- Experimental Testing : Synthesize analogs lacking these groups and compare IC₅₀ values in target assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
